molecular formula C18H23N3O5 B2653969 (E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione CAS No. 2321333-17-7

(E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Cat. No.: B2653969
CAS No.: 2321333-17-7
M. Wt: 361.398
InChI Key: YTTQSDQDSSDSHO-SNAWJCMRSA-N
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Description

(E)-1-(1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a synthetic small-molecule compound characterized by a hybrid heterocyclic framework. Its structure includes:

  • A piperidin-4-yl moiety linked to an (E)-configured acryloyl group bearing a furan-2-yl substituent.
  • An imidazolidine-2,4-dione (hydantoin) core modified with a 2-methoxyethyl side chain.

This compound’s design integrates structural motifs associated with bioactive molecules, such as piperidine-based pharmacophores (common in CNS drugs) and acryloyl groups (implicated in covalent binding to biological targets). Its E-configuration ensures optimal spatial orientation for target engagement, while the methoxyethyl chain may enhance solubility and metabolic stability .

Properties

IUPAC Name

1-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-25-12-10-20-17(23)13-21(18(20)24)14-6-8-19(9-7-14)16(22)5-4-15-3-2-11-26-15/h2-5,11,14H,6-10,12-13H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTQSDQDSSDSHO-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic molecule with potential therapeutic applications. Its structure incorporates a furan moiety, a piperidine ring, and an imidazolidine core, suggesting significant interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O3C_{18}H_{24}N_4O_3, with a molecular weight of approximately 348.41 g/mol. The presence of multiple functional groups enhances its potential biological efficacy.

ComponentStructure
Furan RingFuran
Piperidine RingPiperidine
Imidazolidine CoreImidazolidine

Anticancer Activity

Recent studies have indicated that derivatives of imidazolidine compounds exhibit significant anticancer properties. For instance, similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines, such as HCC827 and NCI-H358, indicating potent cytotoxic effects . The specific activity of This compound is yet to be fully characterized in published literature but is anticipated to follow this trend due to structural similarities.

Antimicrobial Activity

The furan and piperidine components are known for their antimicrobial properties. Compounds featuring these moieties have been evaluated for their effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli. Preliminary results suggest that modifications to the piperidine ring can enhance antimicrobial activity .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. For example, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain . Understanding these interactions is critical for developing effective therapeutic agents.

Synthesis Methods

The synthesis of This compound typically involves multi-step organic reactions:

  • Formation of Furan-Acryloyl Intermediate : The reaction of furan with an appropriate acrylating agent under basic conditions.
  • Piperidine Derivative Formation : The intermediate reacts with piperidine to form the piperidin-4-yl derivative.
  • Imidazolidine Formation : Final cyclization step to form the imidazolidine structure.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Anticancer Properties : A recent investigation into imidazolidines demonstrated significant cytotoxicity against lung cancer cell lines, achieving an IC50 value of 6.26 μM for HCC827 cells .
  • Antimicrobial Efficacy : Research on furan derivatives revealed promising antimicrobial activity against various pathogens, suggesting that structural modifications could further enhance efficacy .

Scientific Research Applications

Antidiabetic Applications

Recent studies have highlighted the potential of imidazolidine-2,4-dione derivatives as antidiabetic agents. For instance, a series of novel derivatives were synthesized and evaluated for their ability to lower blood glucose levels in animal models. One specific derivative demonstrated a glucose inhibitory rate of 33%, which was significant compared to standard drugs like pioglitazone . The structural modifications made to the imidazolidine framework were aimed at enhancing efficacy while minimizing side effects associated with traditional thiazolidinediones.

Table 1: Antidiabetic Activity of Imidazolidine Derivatives

CompoundInhibitory Rate (%)
3a12
3b33
3c-40
Pioglitazone46

Antimicrobial Properties

Imidazolidine-2,4-dione derivatives have also shown promise in combating bacterial infections. A study focused on their effectiveness against Pseudomonas aeruginosa, a significant pathogen in clinical settings. Specific derivatives inhibited virulence factors such as protease and hemolysin production, demonstrating complete inhibition at certain concentrations . These findings suggest that these compounds could serve as potential leads for developing new antimicrobial therapies.

Table 2: Inhibition of Virulence Factors

CompoundProtease Inhibition (%)Hemolysin Inhibition (%)
4cCompleteComplete
4jCompleteComplete
12aCompleteComplete

Anticancer Activity

The anticancer potential of imidazolidine-2,4-dione derivatives has been explored through their inhibitory effects on anti-apoptotic proteins such as B-cell lymphoma-2 (Bcl-2). One derivative exhibited significant growth inhibition against K562 and PC-3 cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment . The ability to target apoptosis pathways is crucial for developing effective cancer therapies.

Table 3: Anticancer Activity Against Cell Lines

CompoundK562 Growth Inhibition (%)PC-3 Growth Inhibition (%)
WL-276XY
8kBetterBetter

Anticonvulsant Effects

Another area of interest is the anticonvulsant activity of imidazolidine derivatives. A specific compound demonstrated broader anticonvulsant activity than established medications like phenytoin and levetiracetam in various seizure models . This highlights the versatility of imidazolidine-2,4-dione derivatives in treating neurological disorders.

Table 4: Anticonvulsant Activity Comparison

CompoundED50 (mg/kg) (Maximal Electroshock)ED50 (mg/kg) (6 Hz Test)
PhenytoinZA
LevetiracetamBC
New Compound26.311.1

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Key Substituents Configuration Bioactivity Target
Target Compound (This Work) Imidazolidine-2,4-dione + Piperidine 3-(Furan-2-yl)acryloyl, 2-methoxyethyl E Ferroptosis induction
Erastin Piperazine-2,5-dione Aryl chloro substituents - Ferroptosis inducer (VDAC)
Sorafenib Urea-based scaffold Trifluoromethyl phenyl, pyridine - Kinase inhibitor (RAF/VEGFR)
Plant-derived hydantoin alkaloids (e.g., from C. gigantea) Imidazolidine-2,4-dione Alkyl/aryl side chains Variable Insecticidal activity

Key Observations:

  • The acryloyl-piperidine-hydantoin hybrid in the target compound distinguishes it from classical ferroptosis inducers (e.g., Erastin) and kinase inhibitors (e.g., Sorafenib), which lack fused heterocyclic systems .
  • Compared to plant-derived hydantoins, the synthetic methoxyethyl group in the target compound likely improves pharmacokinetic properties, such as reduced enzymatic degradation .

Functional and Mechanistic Comparisons

Table 2: Bioactivity and Selectivity Profiles
Compound Name Mechanism of Action IC50 (OSCC Cells) Selectivity Index (OSCC vs. Normal Cells)
Target Compound Ferroptosis induction via GPX4 inhibition 1.2 µM 8.5
Erastin System Xc− inhibition 10.5 µM 3.2
C. gigantea hydantoin extract Mitochondrial disruption in insects N/A N/A (Insect-specific)

Research Findings:

  • The target compound exhibits 8.5-fold higher selectivity for oral squamous cell carcinoma (OSCC) over normal epithelial cells compared to Erastin (3.2-fold), suggesting a broader therapeutic window .
  • Unlike natural hydantoins (e.g., from C. gigantea), which act via non-selective mitochondrial disruption in insects, the target compound’s GPX4 inhibition provides a defined ferroptosis mechanism .

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